molecular formula C12H16ClNO2 B13600620 [2-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl](methyl)amine

[2-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl](methyl)amine

Cat. No.: B13600620
M. Wt: 241.71 g/mol
InChI Key: FTVACLFGQOAYQQ-UHFFFAOYSA-N
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Description

2-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethylamine is a chemical compound with the molecular formula C10H12ClNO2 It is characterized by the presence of a benzodioxepin ring system, which is a bicyclic structure containing both benzene and dioxepin rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethylamine typically involves the following steps:

    Formation of the Benzodioxepin Ring: The initial step involves the formation of the benzodioxepin ring system. This can be achieved through a cyclization reaction involving appropriate precursors such as catechol and epichlorohydrin under acidic conditions.

    Chlorination: The next step involves the introduction of a chlorine atom at the 9th position of the benzodioxepin ring. This can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Amine Introduction: The final step involves the introduction of the amine group. This can be achieved through a nucleophilic substitution reaction using an appropriate amine precursor such as methylamine.

Industrial Production Methods

Industrial production of 2-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethylamine follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include continuous flow synthesis and batch processing.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 2-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethylamine can undergo oxidation reactions to form corresponding oxides. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: This compound can also undergo reduction reactions to form corresponding reduced products. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atom. Common nucleophiles include hydroxide ions and amine groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under mild to moderate temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; typically carried out in anhydrous solvents under low temperatures.

    Substitution: Hydroxide ions, amine groups; typically carried out in aqueous or organic solvents under mild to moderate temperatures.

Major Products Formed

    Oxidation: Corresponding oxides of the compound.

    Reduction: Corresponding reduced products.

    Substitution: Substituted derivatives of the compound.

Scientific Research Applications

Chemistry

In chemistry, 2-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethylamine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biology, this compound is used in the study of enzyme interactions and receptor binding. Its structure allows it to interact with various biological molecules, making it useful in biochemical research.

Medicine

In medicine, 2-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethylamine is being investigated for its potential therapeutic applications. It has shown promise in preliminary studies as a potential treatment for certain diseases due to its ability to modulate biological pathways.

Industry

In industry, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in the manufacture of advanced materials and chemical products.

Mechanism of Action

The mechanism of action of 2-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethylamine involves its interaction with specific molecular targets in biological systems. It is believed to exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but preliminary studies suggest that it may influence signaling pathways related to cell growth and differentiation.

Comparison with Similar Compounds

Similar Compounds

    9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanol: This compound is similar in structure but contains a hydroxyl group instead of an amine group.

    Diazepam: Although structurally different, diazepam shares some similarities in terms of its benzodiazepine ring system.

Uniqueness

The uniqueness of 2-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethylamine lies in its specific combination of functional groups and ring system. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C12H16ClNO2

Molecular Weight

241.71 g/mol

IUPAC Name

2-(6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)-N-methylethanamine

InChI

InChI=1S/C12H16ClNO2/c1-14-4-3-9-7-10(13)12-11(8-9)15-5-2-6-16-12/h7-8,14H,2-6H2,1H3

InChI Key

FTVACLFGQOAYQQ-UHFFFAOYSA-N

Canonical SMILES

CNCCC1=CC2=C(C(=C1)Cl)OCCCO2

Origin of Product

United States

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